molecular formula C4H3BF3KN2 B1389552 Potassium pyrimidine-5-trifluoroborate CAS No. 1242733-91-0

Potassium pyrimidine-5-trifluoroborate

Cat. No.: B1389552
CAS No.: 1242733-91-0
M. Wt: 185.99 g/mol
InChI Key: FLVBHQQPIJARSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium pyrimidine-5-trifluoroborate is an organotrifluoroborate compound with the molecular formula C4H3BF3KN2. It is a versatile reagent used in various chemical reactions, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable tool in synthetic organic chemistry .

Biochemical Analysis

Biochemical Properties

Potassium pyrimidine-5-trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoroborate groups to organic molecules. One of the key enzymes involved in these reactions is palladium, which acts as a catalyst in the Suzuki-Miyaura cross-coupling reaction. The interaction between this compound and palladium involves the formation of a palladium-trifluoroborate complex, which then undergoes transmetalation to form the desired product .

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can interact with cell surface receptors, altering cell signaling pathways and influencing cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to palladium, forming a palladium-trifluoroborate complex. This complex then undergoes oxidative addition, where the palladium is oxidized, and the trifluoroborate group is transferred to the organic substrate. This process is followed by transmetalation, where the trifluoroborate group is transferred from the palladium to the organic molecule, forming the desired product. This mechanism highlights the importance of this compound in facilitating efficient and selective chemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, which allows it to be used in various reactions without significant degradation. Prolonged exposure to certain conditions, such as high temperatures or reactive solvents, can lead to the gradual breakdown of the compound. Studies have shown that this compound maintains its activity over extended periods, making it a reliable reagent for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in various biochemical studies. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. This compound can interact with enzymes and cofactors involved in the synthesis and degradation of pyrimidine nucleotides. For example, this compound can influence the activity of enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to accumulate in certain cellular compartments. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different organelles. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can impact its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium pyrimidine-5-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-boronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium pyrimidine-5-trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrimidine derivatives and boron-containing compounds, which are useful intermediates in organic synthesis .

Scientific Research Applications

Potassium pyrimidine-5-trifluoroborate has numerous applications in scientific research:

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium cyclohexyltrifluoroborate

Comparison: Potassium pyrimidine-5-trifluoroborate is unique due to its pyrimidine ring, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of reactions makes it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

potassium;trifluoro(pyrimidin-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-1-9-3-10-2-4;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVBHQQPIJARSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=CN=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670592
Record name Potassium trifluoro(pyrimidin-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242733-91-0
Record name Potassium trifluoro(pyrimidin-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1242733-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium pyrimidine-5-trifluoroborate
Reactant of Route 2
Potassium pyrimidine-5-trifluoroborate
Reactant of Route 3
Potassium pyrimidine-5-trifluoroborate
Reactant of Route 4
Potassium pyrimidine-5-trifluoroborate
Reactant of Route 5
Potassium pyrimidine-5-trifluoroborate
Reactant of Route 6
Potassium pyrimidine-5-trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.